molecular formula C25H22ClN3OS B12140056 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)amino]-2-phenylacetamide

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)amino]-2-phenylacetamide

Cat. No.: B12140056
M. Wt: 448.0 g/mol
InChI Key: NMQQOXAORYZKNG-UHFFFAOYSA-N
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Description

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)amino]-2-phenylacetamide is a complex organic compound that features a thiazole ring, a chlorobenzyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)amino]-2-phenylacetamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)amino]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)amino]-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)amino]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)amino]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .

Properties

Molecular Formula

C25H22ClN3OS

Molecular Weight

448.0 g/mol

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methylanilino)-2-phenylacetamide

InChI

InChI=1S/C25H22ClN3OS/c1-17-11-13-20(14-12-17)28-23(18-7-3-2-4-8-18)24(30)29-25-27-16-21(31-25)15-19-9-5-6-10-22(19)26/h2-14,16,23,28H,15H2,1H3,(H,27,29,30)

InChI Key

NMQQOXAORYZKNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C2=CC=CC=C2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl

Origin of Product

United States

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